
N,N,N-Trimethyldodecan-1-aminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyltrimethylammonium acetate is a quaternary ammonium compound widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the synthesis of mesoporous materials, among other uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium acetate can be synthesized by reacting dodecyltrimethylammonium bromide with sodium acetate in an aqueous solution. The reaction typically involves mixing the two compounds in water, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of dodecyltrimethylammonium acetate often involves large-scale reactions in reactors, followed by purification processes such as crystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dodecyltrimethylammonium acetate primarily undergoes ion-exchange reactions due to its quaternary ammonium structure. It can also participate in micellization and adsorption processes .
Common Reagents and Conditions
Common reagents used in reactions involving dodecyltrimethylammonium acetate include sodium salts and other ionic compounds. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from reactions involving dodecyltrimethylammonium acetate are often other quaternary ammonium compounds or complexes with various anions .
Scientific Research Applications
Dodecyltrimethylammonium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecyltrimethylammonium acetate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and potential cell lysis . This interaction is also responsible for its surfactant properties, which enable it to reduce surface tension and form micelles .
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didecyldimethylammonium chloride: Known for its antimicrobial properties and used in disinfectants.
Uniqueness
Dodecyltrimethylammonium acetate is unique due to its specific combination of a dodecyl chain and an acetate anion, which gives it distinct properties in terms of micellization and interaction with biological membranes . This makes it particularly useful in applications requiring precise control over surfactant behavior and membrane interactions .
Properties
CAS No. |
22214-02-4 |
|---|---|
Molecular Formula |
C17H37NO2 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C15H34N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-2(3)4/h5-15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
OIYJQMZNRJJLJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


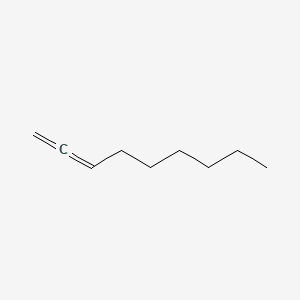
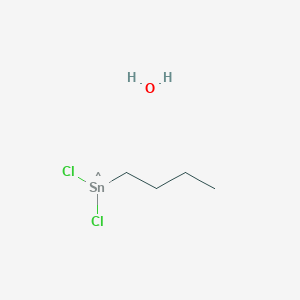
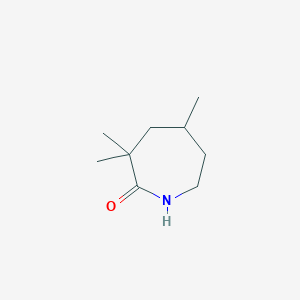

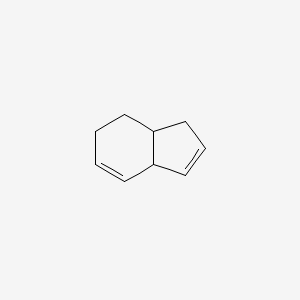

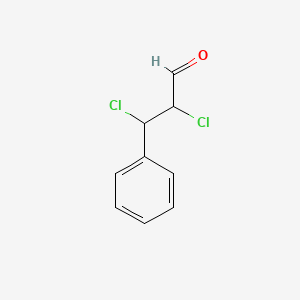
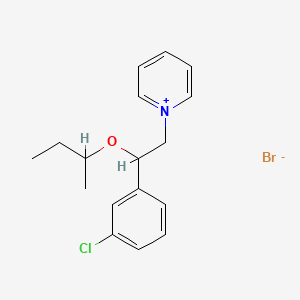
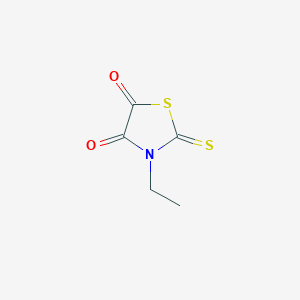
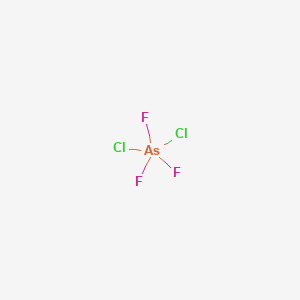
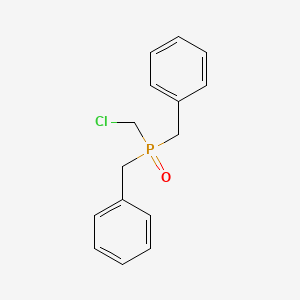

![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)

